
4-Phenylbenzaldehyde
Overview
Description
4-Phenylbenzaldehyde (C₁₃H₁₀O, molecular weight 182.222 g/mol) is an aromatic aldehyde characterized by a biphenyl scaffold with a formyl group at the para position of one benzene ring . Its crystalline structure is stabilized by weak intermolecular interactions, including C–H···O hydrogen bonds and π-stacking, which influence its vibrational dynamics and reactivity .
Synthesis:
this compound can be synthesized via palladium-catalyzed reductive carbonylation of bromoarenes using N-formylsaccharin and triethylsilane, yielding up to 77% isolated product . Alternative methods include Grignard-type arylations in aqueous media and multicomponent reactions involving aldehydes and thiourea .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzaldehyde can be synthesized through several methods. One common approach is the formylation of biphenyl using the Vilsmeier-Haack reaction, which involves the reaction of biphenyl with N,N-dimethylformamide and phosphorus oxychloride. Another method involves the Suzuki-Miyaura cross-coupling reaction of phenylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions. The Vilsmeier-Haack reaction is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
4-Phenylbenzaldehyde undergoes oxidation to form 4-phenylbenzoic acid . Common oxidizing agents and conditions include:
- Potassium permanganate (KMnO₄) in alkaline media
- Chromium trioxide (CrO₃) in acetic acid
This reaction proceeds via cleavage of the aldehyde group, yielding the corresponding carboxylic acid .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using:
- Sodium borohydride (NaBH₄) in methanol
- Lithium aluminum hydride (LiAlH₄) in ether
The product, 4-phenylbenzyl alcohol , retains the biphenyl structure while introducing a hydroxyl group .
a) Oxime Formation
Reaction with hydroxylamine hydrochloride in ethanol under reflux yields This compound oxime (40143-27-9). This is a key intermediate for further functionalization .
Conditions :
- Hydroxylamine (NH₂OH·HCl)
- Ethanol, reflux (0.5–1 hour)
b) Imine and Hydrazone Derivatives
Primary amines or hydrazine react with the aldehyde group to form Schiff bases or hydrazones, respectively .
a) Knoevenagel Condensation
This compound reacts with malononitrile under catalytic conditions to form α,β-unsaturated nitriles. This reaction is pivotal in synthesizing heterocyclic compounds .
Example :
b) Wittig Reaction
Phosphorus ylides convert the aldehyde into alkenes. For example, reaction with ethylidenetriphenylphosphorane produces 1-(4-biphenylyl)propene .
Mechanism :
Dimerization via Hydrogen Bonding
Crystallographic studies reveal that this compound forms dimers in the solid state through C–H⋯O hydrogen bonds between the aldehyde group (C=O) and adjacent aryl hydrogen (C9–H). This interaction stabilizes the crystal lattice and influences its physical properties .
Key Data :
- Dimerization energy: ~4.5 kcal/mol (DFT calculations)
- Hydrogen bond length: 2.62 Å (X-ray diffraction)
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₀O
- Molecular Weight : 182.22 g/mol
- Melting Point : 57-61 °C
- Boiling Point : 184 °C (at 11 mmHg)
- Flash Point : 172 °C (341 °F)
4-Phenylbenzaldehyde features a benzaldehyde group attached to a phenyl ring, contributing to its aromatic properties and making it a versatile building block in organic chemistry.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds. Its applications include:
- Building Block for Pharmaceuticals : It is used in the synthesis of drugs and pharmaceutical intermediates, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
- Flavors and Fragrances : The compound is utilized in the formulation of flavors and fragrances, enhancing the olfactory properties of consumer products .
Table 1: Applications of this compound in Organic Synthesis
Application | Description |
---|---|
Pharmaceutical Intermediates | Used in synthesizing compounds for treating neurological disorders. |
Flavors and Fragrances | Enhances scents in perfumes and food products. |
Dyes and Pigments | Acts as a precursor for dye synthesis. |
Material Science Applications
In material science, this compound is employed as an additive in resin formulations and polymer production:
- Additives for Resins : It improves the mechanical properties and thermal stability of resins used in coatings and composites.
- Polymer Chemistry : It is involved in the synthesis of polyfunctional monomers that can be polymerized to create new materials with unique properties .
Catalytic Applications
Recent studies have highlighted the role of this compound in catalytic processes:
- Catalyst Support : It has been investigated as a component in nanoconfined ionic liquids for catalytic reactions, enhancing reaction rates and selectivity.
- Recycling Catalysts : Research indicates its potential use in recycling catalysts with improved yields over multiple cycles .
Case Study: Catalytic Performance
A study demonstrated that when used as a part of a catalyst system involving ionic liquids, this compound exhibited significant improvements in yield during reactions involving carbon dioxide fixation. The results indicated that the compound could be reused multiple times without significant loss of efficiency .
Crystallographic Studies
Crystallographic studies have revealed insights into the molecular interactions of this compound:
- Hydrogen Bonding : The presence of C–H···O hydrogen bonds contributes to its crystalline structure, influencing its physical properties and reactivity .
Table 2: Crystallographic Insights
Mechanism of Action
4-Phenylbenzaldehyde can be compared with other aromatic aldehydes such as benzaldehyde and 4-methylbenzaldehyde:
Benzaldehyde: Lacks the additional phenyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methylbenzaldehyde: Contains a methyl group instead of a phenyl group, affecting its reactivity and physical properties.
Comparison with Similar Compounds
Key Properties :
Comparison with Structurally Similar Compounds
Torsional Barriers and Vibrational Dynamics
The phenyl group in crystalline 4-phenylbenzaldehyde exhibits a torsional barrier (V₄) of 2600 ± 80 cm⁻¹, significantly higher than its isolated molecule value (860 cm⁻¹) due to steric constraints from crystal packing . This contrasts with:
- 4-Fluorobenzaldehyde : The aldehyde group’s torsional barrier in the crystal is 120 cm⁻¹, lower than this compound’s 152–162 cm⁻¹, indicating weaker steric hindrance .
- Biphenyl : Torsional barriers range from 2650–200 cm⁻¹, comparable to this compound’s phenyl group .
- Anisole : Higher V₄ (4033 cm⁻¹) due to stronger electronic effects from the methoxy group .
Table 1: Torsional Barriers (V₄) in Selected Compounds
Compound | V₄ (cm⁻¹) | Phase/Environment | Reference |
---|---|---|---|
This compound | 2600 ± 80 | Crystal | |
4-Fluorobenzaldehyde | 120 | Crystal (CHO group) | |
Biphenyl | 2650–200 | Crystal | |
Anisole | 4033 | Crystal |
Hydrogen Bonding and Intermolecular Interactions
This compound forms C–H···O hydrogen bonds and π-stacked dimers in its crystal lattice. These interactions generate unique low-frequency collective modes observed via inelastic neutron scattering (INS):
- Antitranslational Motion : Observed at 70 cm⁻¹, involving synchronized sliding of π-stacked dimers and H-bonded pairs .
- Comparison with Cyclopentanone Dimer: Exhibits a pure C–H···O stretching mode at 95 cm⁻¹, unlike the mixed sliding motion in this compound .
Table 2: INS Spectral Features of Hydrogen-Bonded Systems
Compound | INS Band (cm⁻¹) | Interaction Type | Reference |
---|---|---|---|
This compound | 70 | C–H···O + π-stacking | |
Cyclopentanone Dimer | 95 | Pure C–H···O | |
CHCl₃–Acetone Complex | 82 | C–H···O |
Key Differentiators of this compound
- Crystal Packing Effects : Weak C–H···O and π-stacking interactions dominate, contrasting with stronger hydrogen bonds in compounds like nicotinic acid .
- Periodic DFT Accuracy : Periodic calculations outperform single-molecule models in predicting INS spectra, correcting misassignments in torsional modes (e.g., phenyl torsion at 118–128 cm⁻¹ vs. isolated molecule predictions of ~70 cm⁻¹) .
- Synthetic Versatility : Broad utility in Pd-catalyzed and multicomponent reactions, though steric bulk may limit efficiency in constrained systems .
Biological Activity
4-Phenylbenzaldehyde, a derivative of benzaldehyde, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant studies and findings.
Chemical Structure and Properties
This compound (C₁₃H₁₀O) features a phenyl group attached to a benzaldehyde moiety, which contributes to its unique chemical behavior. The structure facilitates interactions with biological molecules, making it a candidate for various medicinal applications.
Antioxidant Activity
Recent studies have indicated that this compound displays significant antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated its ability to scavenge free radicals effectively. For instance, in a comparative study, this compound exhibited an IC₅₀ value of 0.23 µM against the enzyme aldose reductase (AR), surpassing the standard inhibitor sorbinil . This suggests that it may play a role in mitigating oxidative stress-related cellular damage.
Table 1: Antioxidant Activity of this compound
Compound | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
This compound | 0.23 | Aldose reductase inhibition |
Sorbinil | 1.37 | Aldose reductase inhibition |
Enzyme Inhibition
The inhibitory effects of this compound on aldose reductase are particularly noteworthy due to the enzyme's role in diabetic complications. Aldose reductase catalyzes the conversion of glucose to sorbitol, which can lead to complications such as neuropathy and retinopathy in diabetic patients. The findings indicate that this compound could serve as a lead compound for developing new therapeutic agents aimed at preventing or treating diabetes-related complications .
Case Study: Aldose Reductase Inhibition
In a study using bovine kidney homogenate as a source for AR, all tested benzaldehyde derivatives inhibited the enzyme. Notably, this compound demonstrated superior inhibitory potency compared to other derivatives, highlighting its potential as a candidate for drug development targeting diabetic complications .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. The docking scores suggest favorable binding interactions with aldose reductase, supporting its potential as an effective inhibitor . These computational studies are crucial for understanding the binding affinities and mechanisms through which this compound exerts its biological effects.
Table 2: Molecular Docking Results for this compound
Compound | Docking Score (kcal/mol) |
---|---|
This compound | -8.61 |
Sorbinil | -7.50 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-phenylbenzaldehyde?
- Methodological Answer : this compound can be synthesized via condensation reactions or halogen-mediated pathways. For example, α-hydroxyl amide synthesis involves reacting this compound with TMSCF₂Br under argon, monitored by GC-MS and ¹⁹F NMR to track intermediates and confirm product formation . Alternative routes include catalytic cross-coupling or oxidation of biphenyl derivatives, though specific protocols depend on precursor availability and reaction optimization.
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- Inelastic Neutron Scattering (INS) : Resolves low-frequency vibrational modes in crystalline phases, validated against periodic DFT calculations .
- Infrared (IR) and Raman Spectroscopy : Identify high-frequency vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹). Experimental data are compared to DFT simulations to refine force-field parameters .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms electronic environments of aldehyde and aromatic protons .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS):
- Use personal protective equipment (PPE) to avoid skin/eye contact.
- In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical assistance .
- Store in a ventilated area, avoiding incompatible reagents (strong acids/bases).
Advanced Research Questions
Q. How can periodic DFT calculations validate experimental vibrational spectra of crystalline this compound?
- Methodological Answer : Periodic DFT models (e.g., using PBE functional) simulate lattice dynamics and vibrational modes. Discrepancies between experimental INS/IR/Raman spectra and computed data (e.g., ~10 cm⁻¹ shifts) arise from approximations in anharmonicity or dispersion corrections. Refinement involves adjusting exchange-correlation functionals or incorporating Grimme’s D3 dispersion .
Q. What role does this compound play in designing hydrogen-bonded organic frameworks (HOFs)?
- Methodological Answer : The aldehyde group enables dynamic covalent chemistry (e.g., Schiff-base formation) to program HOF assembly. Comparative studies with non-reactive analogs (e.g., OF-TAM-PBA) show weaker intermolecular interactions without hydrogen bonding, highlighting the necessity of aldehyde reactivity for structural integrity .
Q. How can reaction intermediates in this compound synthesis be mechanistically analyzed?
- Methodological Answer : Real-time monitoring via ¹⁹F NMR and GC-MS tracks intermediates (e.g., TMSCF₂Br adducts). For example, quenching with H₂O in α-hydroxyl amide synthesis reveals fluorine-containing byproducts, confirming stepwise nucleophilic addition and hydrolysis pathways .
Properties
IUPAC Name |
4-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBWOPVZKNQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073961 | |
Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-36-8 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3218-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Biphenylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylbenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46066 | |
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Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
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Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
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Record name | p-phenylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.766 | |
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Record name | 4-BIPHENYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883W14Y55S | |
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Retrosynthesis Analysis
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